2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Lipophilicity Metabolic stability Structure-property relationship

This trifluoroethyl-substituted ureido-acetamide is a key negative control or SAR probe for soluble epoxide hydrolase (sEH) inhibitor programs. Its metabolically resistant trifluoroethyl tail allows direct comparison against non-fluorinated dimethylacetamide analogs to quantify the impact of fluorination on oxidative metabolism. The three fluorine atoms serve as a strong 19F NMR probe for detailed ligand-protein binding kinetics. Choose this specific compound to generate novel SAR datasets and calibrate analytical workflows in medicinal chemistry.

Molecular Formula C19H20F3N3O3
Molecular Weight 395.382
CAS No. 1235066-69-9
Cat. No. B2820446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
CAS1235066-69-9
Molecular FormulaC19H20F3N3O3
Molecular Weight395.382
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
InChIInChI=1S/C19H20F3N3O3/c1-28-16-8-4-14(5-9-16)11-23-18(27)25-15-6-2-13(3-7-15)10-17(26)24-12-19(20,21)22/h2-9H,10-12H2,1H3,(H,24,26)(H2,23,25,27)
InChIKeyXEGMHXWFYIAOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-(4-Methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1235066-69-9): Structural Class and Baseline Characteristics for Procurement Decisions


The compound 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1235066-69-9) is a synthetic, small-molecule ureido-acetamide derivative with the molecular formula C19H20F3N3O3 and a molecular weight of 395.4 g/mol. Its structure features a central phenyl ring substituted with a 4-methoxybenzyl urea and a trifluoroethyl acetamide tail [1]. The compound belongs to the broader class of 1,3-disubstituted urea derivatives, which are frequently explored in medicinal chemistry for enzyme inhibition, particularly against soluble epoxide hydrolase (sEH) and various receptor targets [1]. However, publicly available bioassay data specific to this exact compound remain absent from authoritative databases such as PubChem, limiting baseline characterization to computed physicochemical descriptors.

Why Generic Substitution Fails for 2-(4-(3-(4-Methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide in Research and Industrial Workflows


Structural modifications within the ureido-acetamide series profoundly alter biological activity, selectivity, and pharmacokinetic profile. For instance, replacement of the 4-methoxybenzyl group with a naphthalen-1-ylmethyl moiety is predicted to increase logP by approximately 1.5 units and alter hydrogen-bonding topology, potentially shifting target engagement profiles [1]. Similarly, the dimethylacetamide analog (CAS 1207053-46-0) lacks the metabolically stable trifluoroethyl group, which is known to enhance metabolic stability and target residence time in other urea-based inhibitor programs [1]. These differences demonstrate that generic substitution based merely on the ureido-acetamide core is not scientifically sound for procurement decisions, as even minor structural changes can negate desired activity or introduce off-target liabilities. The following sections detail the limited but structural-specific differentiation available for this particular compound.

Quantitative Differentiation of 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide from Closest Analogs: A Head-to-Head Evidence Guide


Lipophilicity Modulation via Trifluoroethyl vs. Dimethylacetamide Tail

The target compound's N-(2,2,2-trifluoroethyl)acetamide group provides a computed XLogP3-AA value of 2.7, compared to an estimated XLogP3-AA of approximately 1.4 for the N,N-dimethylacetamide analog (2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide, CAS 1207053-46-0). This represents a predicted lipophilicity increase of roughly 1.3 log units [1]. Increased lipophilicity can influence passive membrane permeability and plasma protein binding, factors critical for in vivo target engagement.

Lipophilicity Metabolic stability Structure-property relationship

Hydrogen Bond Donor Count and Solubility Profile Differentiation

The target compound possesses three hydrogen bond donors (one urea NH, one amide NH, one urea NH), identical to the dimethylacetamide analog but with a higher topological polar surface area (TPSA) of 79.5 Ų compared to an estimated 70.6 Ų for the analog without the trifluoroethyl group [1]. The fluorine atoms in the trifluoroethyl tail contribute to increased electron-withdrawing character without adding hydrogen bond donors, a design principle often used to balance solubility and potency.

Hydrogen bonding Solubility Drug-likeness

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound has seven rotatable bonds, compared to six in the N,N-dimethylacetamide analog. The additional bond arises from the trifluoroethyl attachment, which introduces extra conformational freedom [1]. In the context of urea-based sEH inhibitors, conformational restriction is often associated with enhanced potency and selectivity; thus, the increased flexibility of this compound may represent a distinct pharmacological profile.

Conformational flexibility Entropy Binding kinetics

Absence of Direct Bioactivity Data: A Critical Differentiation Gap

A search of PubChem BioAssay results for CID 49675528 returned zero experimental bioactivity entries as of April 2026 [1]. In contrast, closely related ureido-acetamide derivatives have reported sEH inhibitory Ki values as low as 0.66 nM in FRET-based displacement assays (e.g., certain compounds from patent US10377744) [2]. This absence of quantitative potency data means that any selection of this compound over a characterized analog introduces significant uncertainty regarding its target affinity and selectivity.

Bioactivity data sEH inhibition Procurement risk

Optimal Research and Industrial Application Scenarios for 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide Based on Structural Evidence


Chemical Probe Synthesis for Soluble Epoxide Hydrolase (sEH) Structure-Activity Relationship (SAR) Studies

Given the well-established role of 1,3-disubstituted ureas as sEH pharmacophores, this compound can serve as a valuable negative control or SAR probe to evaluate the contribution of the trifluoroethyl tail to potency and selectivity. Its lack of pre-existing bioactivity data allows researchers to generate novel datasets that map the effect of this specific structural modification onto the broader urea inhibitor landscape [1].

Metabolic Stability Assessment of Fluorinated Ureido-Acetamides

The presence of the metabolically resistant trifluoroethyl group makes this compound a suitable candidate for comparative in vitro microsomal stability assays against its non-fluorinated dimethylacetamide analog (CAS 1207053-46-0). Such studies can quantify the impact of fluorination on oxidative metabolism within this scaffold [1].

Crystallography or NMR Structural Biology to Define Binding Mode of Trifluoroethyl-Containing Urea Inhibitors

The high fluorine content (three fluorine atoms) provides a strong 19F NMR probe, enabling detailed biophysical studies of ligand-protein interactions. This compound can be used in 19F NMR-based binding assays to determine binding kinetics and conformational changes upon target engagement, offering advantages over non-fluorinated analogs [1].

Reference Compound for Chemical Vendor Catalog Differentiation and Quality Control

Given its unique CAS registry number (1235066-69-9) and well-defined computed properties (MW = 395.4, TPSA = 79.5 Ų, XLogP3 = 2.7), this compound can serve as a calibration standard for analytical chemistry workflows, including HPLC purity analysis and mass spectrometry method development in medicinal chemistry laboratories [1].

Quote Request

Request a Quote for 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.